molecular formula C14H15FN2O3 B7613735 methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate

methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B7613735
M. Wt: 278.28 g/mol
InChI Key: CIJWYGWNKOFQDQ-UHFFFAOYSA-N
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Description

Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a fluorine atom at the 6-position and an acetamido group at the 2-position. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamidation: The acetamido group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the indole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The acetamido group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate: Similar structure but with an amino group instead of an acetamido group.

    3-(6-Fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one: Contains a quinoxalinone moiety instead of a propanoate ester.

Uniqueness

Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is unique due to the combination of its fluorinated indole ring and acetamido group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

methyl 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJWYGWNKOFQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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